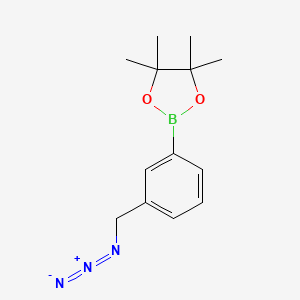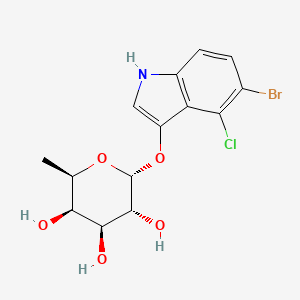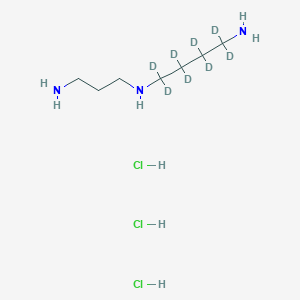
7-ブロモ-1H-1,2,3-ベンゾトリアゾール-5-カルボン酸
概要
説明
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 1354771-68-8 . It has a molecular weight of 242.03 and is typically in the form of a powder . The IUPAC name for this compound is 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is 1S/C7H4BrN3O2/c8-4-1-3 (7 (12)13)2-5-6 (4)10-11-9-5/h1-2H, (H,12,13) (H,9,10,11) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.Chemical Reactions Analysis
Benzotriazole derivatives, including 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, are known for their reactivity. They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes them useful in a variety of chemical reactions.Physical and Chemical Properties Analysis
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 242.03 and its InChI key is YPEXABMLBITRHQ-UHFFFAOYSA-N .科学的研究の応用
医薬品化学: 生体活性分子の合成
7-ブロモ-1H-1,2,3-ベンゾトリアゾール-5-カルボン酸は、さまざまな生体活性分子の合成における重要な中間体として役立ちます。 その反応性、特に臭素原子は、さらなる官能基化を可能にし、抗菌性、抗真菌性、抗ウイルス性の可能性を秘めた化合物の開発につながります .
材料科学: 配位高分子の開発
材料科学では、この化合物は配位高分子の合成における配位子として利用されます。これらのポリマーは、触媒作用、ガス貯蔵、分離技術など、さまざまな用途があります。 ベンゾトリアゾール部分は金属と配位し、独特の物理的および化学的特性を持つ複雑な構造を形成します .
環境科学: 腐食防止
7-ブロモ-1H-1,2,3-ベンゾトリアゾール-5-カルボン酸を含むベンゾトリアゾール誘導体は、腐食防止剤としての役割で知られています。 これらは、特に銅などの金属表面を酸化分解から保護し、さまざまな環境条件における金属部品の完全性を維持するために不可欠です .
分析化学: 分析決定のための試薬
この化合物は、銀やその他の金属イオンの定量のための分析化学における試薬として利用されています。 金属と安定な錯体を形成する能力は、光度分析やその他の分光法における貴重なツールとなります .
生化学: 酵素阻害研究
ベンゾトリアゾールコアは、ヌクレオチド塩基と構造的に似ているため、7-ブロモ-1H-1,2,3-ベンゾトリアゾール-5-カルボン酸などの誘導体は、酵素阻害研究に適しています。 研究者は、さまざまな酵素との相互作用を探求することで、酵素機構の理解と新しい阻害剤の開発に役立ちます .
薬理学: 薬物設計と発見
薬理学では、この化合物の構造的特徴は、薬物設計と発見のために利用されています。 そのベンゾトリアゾール環は、DNAに見られる複素環塩基を模倣しており、生物学的標的に相互作用するアナログを作成することができ、新しい治療薬につながる可能性があります .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Biochemical Pathways
Benzotriazole derivatives have been used as bifunctional ligands in the synthesis of diverse dimensional coordination assemblies . This suggests that 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid may also interact with metal ions and participate in coordination chemistry, potentially affecting related biochemical pathways.
生化学分析
Biochemical Properties
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For example, it has been shown to interact with protein kinases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid to the target enzyme or protein.
Cellular Effects
The effects of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting specific kinases within this pathway, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can alter the expression of genes involved in these critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can change over time due to its stability and degradation . This compound is relatively stable under refrigerated conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid can alter the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical and cellular responses.
Subcellular Localization
The subcellular localization of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.
特性
IUPAC Name |
7-bromo-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXABMLBITRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354771-68-8 | |
| Record name | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid](/img/structure/B1528117.png)









![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)

